molecular formula C13H11NO3 B3460854 Pyridin-3-yl 4-methoxybenzoate

Pyridin-3-yl 4-methoxybenzoate

Cat. No.: B3460854
M. Wt: 229.23 g/mol
InChI Key: SAWNYFZZFROOIO-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-methoxybenzoate: is an organic compound that combines a pyridine ring with a methoxybenzoate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and benzoate moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of pyridin-3-yl methanol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of pyridin-3-yl 4-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Pyridin-3-yl 4-methoxybenzoate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design .

Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . Molecular docking studies have provided insights into the binding interactions of these derivatives with tubulin.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the pyridine and methoxybenzoate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

pyridin-3-yl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-11-6-4-10(5-7-11)13(15)17-12-3-2-8-14-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNYFZZFROOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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